molecular formula C5H10O3 B081363 Tetrahydro-5-hydroxyfuran-2-methanol CAS No. 14153-04-9

Tetrahydro-5-hydroxyfuran-2-methanol

Cat. No. B081363
CAS RN: 14153-04-9
M. Wt: 118.13 g/mol
InChI Key: DBSOIXXDPKIKML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydro-5-hydroxyfuran-2-methanol (THF-M) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a cyclic ether with a hydroxyl group and a methyl group attached to it. THF-M has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism Of Action

The mechanism of action of Tetrahydro-5-hydroxyfuran-2-methanol is not fully understood. However, it is believed that Tetrahydro-5-hydroxyfuran-2-methanol acts as a Lewis acid and can coordinate with various nucleophiles. Tetrahydro-5-hydroxyfuran-2-methanol can also undergo ring-opening reactions, resulting in the formation of various derivatives.

Biochemical And Physiological Effects

Tetrahydro-5-hydroxyfuran-2-methanol has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties and to protect against oxidative stress. Tetrahydro-5-hydroxyfuran-2-methanol has also been shown to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines. Furthermore, Tetrahydro-5-hydroxyfuran-2-methanol has been shown to have neuroprotective effects and to improve cognitive function.

Advantages And Limitations For Lab Experiments

Tetrahydro-5-hydroxyfuran-2-methanol has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Tetrahydro-5-hydroxyfuran-2-methanol is also a versatile compound that can be used in various reactions and as a building block for the synthesis of complex molecules. However, Tetrahydro-5-hydroxyfuran-2-methanol has some limitations. It is a toxic compound that can cause irritation to the skin and eyes. Therefore, it should be handled with care and used in a well-ventilated area.

Future Directions

There are several future directions for the study of Tetrahydro-5-hydroxyfuran-2-methanol. One direction is the synthesis of new derivatives of Tetrahydro-5-hydroxyfuran-2-methanol with improved properties. Another direction is the study of the mechanism of action of Tetrahydro-5-hydroxyfuran-2-methanol and its derivatives. Furthermore, the use of Tetrahydro-5-hydroxyfuran-2-methanol as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis can be explored further. Additionally, the study of the biochemical and physiological effects of Tetrahydro-5-hydroxyfuran-2-methanol can be expanded to include its effects on other systems, such as the cardiovascular and immune systems.
Conclusion:
In conclusion, Tetrahydro-5-hydroxyfuran-2-methanol is a versatile compound that has been widely used in scientific research. Its unique properties make it a valuable tool for various reactions and as a building block for the synthesis of complex molecules. Tetrahydro-5-hydroxyfuran-2-methanol has several advantages for use in lab experiments, but it also has some limitations. The study of Tetrahydro-5-hydroxyfuran-2-methanol has led to the discovery of its biochemical and physiological effects, and there are several future directions for its study.

Synthesis Methods

Tetrahydro-5-hydroxyfuran-2-methanol can be synthesized using a variety of methods, including the reduction of furfural, the reaction between furfural and formaldehyde, and the reaction between furfuryl alcohol and formaldehyde. Among these methods, the reduction of furfural is the most commonly used method. In this method, furfural is reduced using sodium borohydride in the presence of methanol, resulting in the formation of Tetrahydro-5-hydroxyfuran-2-methanol.

Scientific Research Applications

Tetrahydro-5-hydroxyfuran-2-methanol has been widely used in scientific research due to its unique properties. It has been used as a solvent for various reactions, as a reagent in organic synthesis, and as a building block for the synthesis of complex molecules. Tetrahydro-5-hydroxyfuran-2-methanol has also been used as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis. Furthermore, Tetrahydro-5-hydroxyfuran-2-methanol has been used as a model compound for the study of cyclic ethers and their derivatives.

properties

CAS RN

14153-04-9

Product Name

Tetrahydro-5-hydroxyfuran-2-methanol

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

IUPAC Name

5-(hydroxymethyl)oxolan-2-ol

InChI

InChI=1S/C5H10O3/c6-3-4-1-2-5(7)8-4/h4-7H,1-3H2

InChI Key

DBSOIXXDPKIKML-UHFFFAOYSA-N

SMILES

C1CC(OC1CO)O

Canonical SMILES

C1CC(OC1CO)O

Other CAS RN

14153-04-9

Origin of Product

United States

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